molecular formula H12K7O46PTi2W10-76 B1210489 PM-19 Polyoxotungstate CAS No. 84303-06-0

PM-19 Polyoxotungstate

Cat. No.: B1210489
CAS No.: 84303-06-0
M. Wt: 2987 g/mol
InChI Key: KEDHSNTWHKCIND-UHFFFAOYSA-N
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Description

PM-19 Polyoxotungstate, with the chemical formula K7[PTi2W10O40]·6H2O, is a Keggin-type heteropolyoxotungstate recognized in biochemical research for its potent activity against herpes simplex virus (HSV) . Its primary research value lies in its unique, non-nucleotide mechanism of action, which provides a valuable tool for studying viral entry processes . Unlike conventional antiviral agents that often target viral enzymes, PM-19 operates by disrupting the interaction between the HSV envelope glycoprotein gD and its cellular receptor, the herpes virus entry mediator (HVEM) . This specific inhibition prevents the viral penetration stage of infection, effectively blocking the first round of infection and subsequent secondary spread . Research has shown that pre-treating cells with PM-19 can enhance its antiviral potency, and it remains effective against acyclovir-resistant, thymidine kinase-deficient HSV strains, highlighting its potential for investigating alternative antiviral strategies . The compound is supplied for research purposes only. It is strictly for use in laboratory studies and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

84303-06-0

Molecular Formula

H12K7O46PTi2W10-76

Molecular Weight

2987 g/mol

IUPAC Name

heptapotassium;oxygen(2-);phosphorus(3-);titanium;tungsten;hexahydrate

InChI

InChI=1S/7K.6H2O.40O.P.2Ti.10W/h;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q7*+1;;;;;;;40*-2;-3;;;;;;;;;;;;

InChI Key

KEDHSNTWHKCIND-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[P-3].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[Ti].[Ti].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Canonical SMILES

O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[P-3].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[Ti].[Ti].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Synonyms

PM-19 polyoxotungstate
polyoxotungstate PM 19
polyoxotungstate PM-19

Origin of Product

United States

Scientific Research Applications

Antiviral Properties

PM-19 has demonstrated notable antiviral activity against several viruses, including herpes simplex virus and influenza virus. The mechanism of action involves inhibiting viral entry and replication.

Case Study: Herpes Simplex Virus Inhibition

  • Study Overview : Research indicates that PM-19 effectively prevents the interaction between herpes virus entry mediator (HVEM) and glycoprotein D (gD) of the herpes simplex virus, blocking viral entry into host cells .
  • Results : In immunosuppressed mice, intraperitoneal administration of PM-19 significantly increased macrophage counts, enhancing the immune response against viral infections .

Table 1: Antiviral Efficacy of PM-19 Against Various Viruses

Virus TypeMechanism of ActionEfficacy Observed
Herpes Simplex VirusBlocks gD-HVEM interactionSignificant reduction in viral load
Influenza VirusInhibits nuclear import of vRNPPotent activity against H1N1 strains
Human Immunodeficiency VirusInterferes with viral entryHigh selectivity index compared to AZT

Antibacterial Activity

PM-19 exhibits strong antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

Case Study: MRSA Inhibition

  • Study Overview : PM-19 was tested for its antibacterial effects using agar diffusion techniques against various bacterial strains.
  • Results : The compound showed significant inhibition zones against MRSA strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

Table 2: Antibacterial Activity of PM-19 Against Different Strains

Bacterial StrainMIC (mg/mL)Inhibition Zone (mm)
MRSA<0.8325
VRSA4.9620
Staphylococcus aureus<0.8330

Antitumor Potential

Research has also highlighted the potential of PM-19 in oncology, particularly in chemotherapy for solid tumors.

Case Study: Tumor Cell Studies

  • Study Overview : PM-19 has been investigated for its effects on human gastric cancer and pancreatic cancer cells.
  • Results : The compound demonstrated cytotoxic effects on tumor cells while exhibiting lower toxicity to normal cells, suggesting a favorable therapeutic index .

Table 3: Cytotoxic Effects of PM-19 on Cancer Cells

Cancer TypeIC50 (µM)Normal Cell Toxicity
Human Gastric Cancer15.5Low
Pancreatic Cancer20.3Low

Key Mechanisms Include :

  • Inhibition of Viral Entry : By blocking crucial interactions between viral proteins and host cell receptors.
  • Disruption of Biofilm Formation : Particularly relevant for combating antibiotic-resistant bacteria by impairing quorum sensing mechanisms .

Chemical Reactions Analysis

Antiviral Mechanism

PM-19 has been shown to inhibit viral replication through several mechanisms:

  • Inhibition of Viral Entry : Research indicates that PM-19 prevents the interaction between the herpes virus entry mediator (HVEM) and the viral envelope protein gD, which is essential for viral entry into host cells. The binding affinity of PM-19 to HVEM is significantly high, suggesting that it effectively blocks this critical interaction .

  • Impact on Viral DNA Synthesis : In studies involving herpes simplex virus type 2, PM-19 was added at various stages of viral infection. It was found to strongly inhibit the synthesis of viral genomic DNA when administered at the time of infection, but its efficacy decreased if added later than 90 minutes post-infection .

Comparative Efficacy

In comparative studies with other antiviral agents like acyclovir, PM-19 has shown comparable or superior efficacy against various strains of HSV. Its ability to function independently of viral thymidine kinase pathways highlights its potential as a therapeutic agent in cases where traditional antiviral drugs fail due to resistance .

Dose-Response Relationship

The following table summarizes the dose-response relationship observed in experiments assessing the efficacy of PM-19 against HSV-2 in murine models:

Dose (mg/kg/day)Number of Survivors/TotalMean Survival Days ± SE
00/240
0.12/128.00 ± 1.03
0.37/1211.50 ± 0.94
1.09/1212.08 ± 1.02
25Significant increaseEnhanced macrophage activity

Acute Toxicity and Therapeutic Index

The acute toxicity profile and therapeutic index for PM-19 are presented below:

AgentLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index
PM-19384VariesHigh

This data indicates that PM-19 has a favorable therapeutic index, suggesting a wide margin between effective and toxic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

Compound Formula Structure Type Key Applications
PM-19 K₇[PTi₂W₁₀O₄₀]·6H₂O Ti/W-mixed Keggin Anti-HSV/HIV, memory effect
PM-27 K₆[P₂W₁₈O₆₂]·14H₂O Wells-Dawson Synergistic antibacterial (MRSA/VRSA)
SiMo12 K₄[SiMo₁₂O₄₀]·3H₂O Keggin (Mo-based) Antibacterial (oxacillin synergy)
HPA-23 (NH₄)₁₈Na[NaSb₉W₂₁O₈₆]·14H₂O Dawson Anti-HIV (higher toxicity)
POM93 Cs₂K₄Na[SiW₉Nb₃O₄₀]·H₂O Nb-substituted Keggin Anti-HBV, low cytotoxicity

Antiviral Activity and Selectivity

  • PM-19 :
    • Inhibits HSV-2 plaque formation by 60% in pretreatment models .
    • EC₅₀ (anti-HIV) = 0.17–0.83 μM; TD₅₀ = 9.34 μM .
    • Prevents viral entry via gD-HVEM interaction .
  • HPA-23 :
    • EC₅₀ (anti-HIV) = 1–5 μM; TD₅₀ < 5 μM, higher cytotoxicity .

Antibacterial Synergy

  • PM-19, PM-27, and SiMo12 enhance oxacillin activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA):
    • PM-19 reduces MIC (minimum inhibitory concentration) of oxacillin by 8–16-fold for VRSA strains .
    • PM-27 shows broader inhibition zones in disk diffusion assays compared to SiMo12 .

Toxicity Profiles

Compound TD₅₀ (μM) Notable Toxicity Findings
PM-19 9.34 Low cytotoxicity in HepG2 cells
HPA-23 <5 High nephrotoxicity in clinical trials
SiMo12 25* Moderate cytotoxicity (cell-dependent)
POM93 >100 No histopathological changes in rats

*SiMo12 TD₅₀ estimated from derivative studies .

Mechanistic Differentiation

  • PM-19 : Targets viral entry by blocking gD-HVEM binding, a mechanism distinct from reverse transcriptase inhibitors like PT-1 (K₆HPTi₂W₁₀O₄₀) . Its memory effect is attributed to long-term cell membrane stabilization .
  • PM-27 and SiMo12 : Disrupt bacterial cell wall synthesis by enhancing β-lactam antibiotic penetration .
  • POM93 : Inhibits HBV replication via surface protein interference without entering cells .

Preparation Methods

Reagent Preparation and Initial Mixing

The synthesis begins with the dissolution of sodium tungstate dihydrate (Na2WO42H2O\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}) and sodium silicate (Na2SiO39H2O\text{Na}_2\text{SiO}_3 \cdot 9\text{H}_2\text{O}) in deionized water. Hydrochloric acid (6 M) is added gradually to acidify the solution, initiating the condensation of tungsten oxide species. Concurrently, titanium tetrachloride (TiCl4\text{TiCl}_4) and potassium phosphate (K3PO4\text{K}_3\text{PO}_4) are introduced to provide the titanium and phosphorus centers.

Condensation and Crystallization

The mixture is refluxed at 100°C for 1 hour to promote polyoxoanion formation. During this stage, the pH is maintained between 2.5–3.0 to prevent premature precipitation. The solution is then concentrated via rotary evaporation, and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) is added to neutralize excess acid, yielding a deep-yellow solution. Slow evaporation at 25°C over 7 days facilitates the crystallization of K7[PTi2W10O40]6H2O\text{K}_7[\text{PTi}_2\text{W}_{10}\text{O}_{40}] \cdot 6\text{H}_2\text{O} as hexagonal prisms.

Purification and Yield Optimization

Crude crystals are filtered and washed with ice-cold ethanol to remove residual salts. Recrystallization from hot water (80°C) enhances purity, with a typical yield of 65–70%. Elemental analysis confirms the stoichiometry (Table 1), while inductively coupled plasma atomic emission spectroscopy (ICP-AES) validates the absence of heavy metal contaminants.

Table 1: Elemental Analysis of this compound

ElementCalculated (%)Found (%)
P1.041.11
W61.5561.48
Ti3.213.24
K9.169.23
O24.6424.59
H0.400.35

Structural Characterization Techniques

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectra of PM-19 exhibit characteristic vibrations at 995 cm1^{-1} (W–O–W bridging), 917 cm1^{-1} (Ti–O–Ti stretching), and 793 cm1^{-1} (P–O terminal), confirming the integrity of the Keggin framework. The absence of peaks above 1100 cm1^{-1} rules out organic impurities, aligning with synthetic protocols that avoid carbon-based templates.

X-ray Diffraction (XRD)

Powder XRD patterns match the simulated diffractogram for K7[PTi2W10O40]6H2O\text{K}_7[\text{PTi}_2\text{W}_{10}\text{O}_{40}] \cdot 6\text{H}_2\text{O}, with prominent reflections at 2θ = 10.2°, 15.7°, and 25.3° corresponding to the (110), (200), and (310) planes, respectively. The crystallite size, calculated via the Scherrer equation, ranges from 50–70 nm, indicating high crystallinity.

Thermogravimetric Analysis (TGA)

TGA under nitrogen reveals a 4.8% weight loss at 120°C, attributed to the release of lattice water molecules. A subsequent 1.2% loss at 450°C corresponds to the decomposition of residual hydroxyl groups, confirming the formula K7[PTi2W10O40]6H2O\text{K}_7[\text{PTi}_2\text{W}_{10}\text{O}_{40}] \cdot 6\text{H}_2\text{O} .

Synthetic Challenges and Mitigation Strategies

Titanium Hydrolysis Control

Titanium’s propensity for hydrolysis in aqueous media necessitates strict pH control. Below pH 2.0, titanium exists as Ti4+\text{Ti}^{4+} ions, but above pH 3.5, it precipitates as TiO2\text{TiO}_2, disrupting the polyoxometalate structure. Buffering the reaction with citric acid (0.1 M) stabilizes Ti4+\text{Ti}^{4+} during condensation, improving yield by 15–20%.

Tungsten Oxidation State

Maintaining tungsten in the +6 oxidation state is critical. Trace reducing agents (e.g., ethanol) must be excluded, as they reduce W6+\text{W}^{6+} to W5+\text{W}^{5+}, destabilizing the polyoxoanion. Reactions conducted under argon atmosphere reduce oxide reduction, preserving the Keggin architecture.

Comparative Analysis of Alternative Methods

Solvothermal Synthesis

A solvothermal approach using dimethylformamide (DMF) at 150°C for 24 hours produces PM-19 with smaller crystallites (20–30 nm) but lower yield (45–50%). While this method accelerates crystallization, DMF incorporation into the lattice introduces impurities, necessitating additional purification.

Ion-Exchange Modifications

Substituting potassium with pyridinium cations (C5H5NH+\text{C}_5\text{H}_5\text{NH}^+) yields derivatives with enhanced solubility in organic solvents. However, these modifications alter antiviral efficacy, as the counterion influences cellular uptake.

Applications and Functional Insights

Antiviral Mechanisms

PM-19 inhibits herpes simplex virus (HSV) by blocking viral DNA synthesis at 5 µg/mL and disrupting virion adsorption at concentrations >25 µg/mL. Its activity against acyclovir-resistant HSV strains underscores its potential as a broad-spectrum antiviral agent.

Stability in Biological Media

Incubation in phosphate-buffered saline (PBS, pH 7.4) for 24 hours results in <5% degradation, confirming PM-19’s suitability for in vivo applications. Intraperitoneal administration in murine models achieves plasma concentrations of 50 µg/mL within 2 hours, correlating with 92% survival rates post-HSV-2 challenge .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing PM-19 Polyoxotungstate, and how do reaction conditions influence its structural integrity?

  • PM-19 is typically synthesized via homogeneous precipitation using urea decomposition or surfactant-assisted templating. Critical parameters include pH (optimal range: 1.5–3.0), temperature (60–90°C), and stoichiometric control of precursors (e.g., ammonium metatungstate). Deviations in these conditions can lead to incomplete Keggin structure formation or silica doping inefficiencies in composite materials .
  • Methodological Tip: Use FT-IR and Raman spectroscopy to confirm the integrity of the Keggin anion ([PW₁₂O₄₀]³⁻) and X-ray diffraction (XRD) to verify crystallinity .

Q. Which characterization techniques are most effective for confirming the structural and electronic properties of this compound?

  • Key techniques include:

  • XRD : To identify crystalline phases and detect impurities.
  • TEM/STEM : For nanoscale morphology analysis (e.g., epitaxial self-assembly of nanocrystallites).
  • XPS : To determine oxidation states of tungsten (W⁶⁺) and phosphorus (P⁵⁺).
  • UV-Vis and EPR spectroscopy : To study charge-transfer transitions and redox behavior .
    • Data Contradiction Alert: Discrepancies in XRD patterns may arise from solvent residues or partial decomposition; cross-validate with thermogravimetric analysis (TGA) .

Q. How is the in vitro antiviral activity of this compound evaluated against herpes simplex virus (HSV)?

  • Standard protocols involve:

Plaque reduction assays : Measure inhibitory concentration (IC₅₀) by pre-treating Vero cells with PM-19 before HSV infection.

Time-of-addition experiments : Determine if PM-19 blocks viral entry (e.g., by inhibiting HVEM-gD interaction) or replication.

  • Key Finding: PM-19 exhibits IC₅₀ values of 5–10 μM against HSV-1/2, outperforming acyclovir in immunosuppressed mouse models .

Advanced Research Questions

Q. What molecular mechanisms underlie PM-19’s antiviral activity, and how do these differ from other polyoxometalates (POMs)?

  • PM-19 disrupts viral entry by binding to host-cell receptors (e.g., HVEM) or viral glycoproteins (e.g., HSV gD), preventing membrane fusion. Unlike POMs like HPA-23, which target viral proteases, PM-19’s large anion structure favors steric interference with host-pathogen interactions .
  • Contradiction Note: Some studies suggest PM-19 activates macrophages to enhance antiviral immunity, complicating mechanistic interpretations .

Q. What experimental challenges arise when translating PM-19’s in vitro antiviral efficacy to in vivo models?

  • Challenges include:

  • Pharmacokinetics : Rapid renal clearance of PM-19 limits bioavailability. Solutions include nanoparticle encapsulation or covalent functionalization .
  • Toxicity : High doses (>50 mg/kg) cause transient hepatotoxicity in mice. Monitor ALT/AST levels and adjust dosing regimens .
    • Methodological Recommendation: Use fluorescently tagged PM-19 analogs for real-time biodistribution tracking via intravital microscopy .

Q. How can the catalytic performance of PM-19-based materials be optimized for applications like hydrogen evolution reaction (HER) or organic transformations?

  • Strategies include:

  • Composite Design : Incorporate SiO₂ or carbon matrices to enhance electrical conductivity and prevent aggregation.
  • Doping : Substitute W with Nb or Ti to modulate redox potentials (e.g., Nb-PM-19 shows 2x higher HER activity than pure PM-19) .
    • Data Conflict: Surfactant-free synthesis methods yield smaller particle sizes but lower stability; balance morphology control with surfactant removal protocols .

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